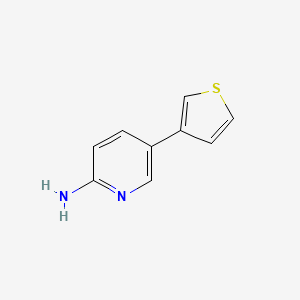

5-(Thiophen-3-YL)pyridin-2-amine

Description

5-(Thiophen-3-YL)pyridin-2-amine is a heterocyclic compound featuring a pyridine ring substituted at the 5-position with a thiophene moiety and an amine group at the 2-position. This structure combines aromatic nitrogen and sulfur heterocycles, which are common in pharmaceuticals and materials science due to their electronic and steric properties.

Properties

Molecular Formula |

C9H8N2S |

|---|---|

Molecular Weight |

176.24 g/mol |

IUPAC Name |

5-thiophen-3-ylpyridin-2-amine |

InChI |

InChI=1S/C9H8N2S/c10-9-2-1-7(5-11-9)8-3-4-12-6-8/h1-6H,(H2,10,11) |

InChI Key |

HZFWDIDTKZHPIF-UHFFFAOYSA-N |

SMILES |

C1=CC(=NC=C1C2=CSC=C2)N |

Canonical SMILES |

C1=CC(=NC=C1C2=CSC=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

- 3-(2-Methyltetrazol-5-yl)-5-(3-thienyl)pyridin-2-amine (9XZ): This compound (C₁₁H₁₀N₆S) shares the 5-thiophene-pyridin-2-amine backbone but includes a methyltetrazole substituent at the pyridine’s 3-position.

- 5-(4-Aminophenyl)pyridin-2-amine: Replacing the thiophene with an aminophenyl group (C₁₁H₁₁N₃) increases aromatic conjugation and introduces a primary amine, which may alter solubility and bioavailability .

- 5-(2-Methoxypyridin-3-YL)pyridin-2-amine : The methoxy group at the pyridine’s 2-position (C₁₁H₁₁N₃O) introduces steric hindrance and electron-donating effects, which could modulate reactivity and metabolic stability .

Molecular and Electronic Profiles

The thiophene moiety in 5-(Thiophen-3-YL)pyridin-2-amine contributes to π-stacking interactions, while its smaller size compared to aminophenyl or methoxypyridyl groups may enhance membrane permeability .

Key Research Findings and Trends

- Synthetic Challenges : Low yields in thiadiazole derivatives (e.g., 19% for compound 23 ) highlight the need for improved catalytic methods for C–S bond formation .

- Activity-Structure Relationships : The addition of electron-withdrawing groups (e.g., trifluoromethyl in compound 24 ) enhances metabolic stability but may reduce solubility .

- Emerging Applications : Thiophene-pyridine hybrids are being explored as macrofilaricidal agents () and 11β-HSD1 inhibitors (), indicating versatility beyond oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.